4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide
Overview
Description
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol . It is known for its unique structure, which includes a nitro group, a sulfonamide group, and a phenylethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the desired transformations .
Chemical Reactions Analysis
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different sulfonamide derivatives.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide can be compared with similar compounds such as:
4-methyl-3-nitrobenzenesulfonamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.
3-nitro-N-(1-phenylethyl)benzenesulfonamide: Lacks the methyl group, which can affect its reactivity and interactions.
4-methyl-N-(1-phenylethyl)benzenesulfonamide:
Properties
IUPAC Name |
4-methyl-3-nitro-N-(1-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-8-9-14(10-15(11)17(18)19)22(20,21)16-12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZVGOOKKHPEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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